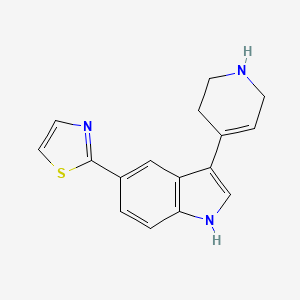
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyridine ring, a thiazole ring, and an indole moiety, which contribute to its distinctive chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interaction with biological targets can be explored to design drugs with specific pharmacological effects.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-nitro-1H-indole
5-Cyano-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Uniqueness: 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole stands out due to its combination of tetrahydropyridine, thiazole, and indole rings, which contribute to its unique chemical and biological properties
Eigenschaften
CAS-Nummer |
144339-80-0 |
|---|---|
Molekularformel |
C16H15N3S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]-1,3-thiazole |
InChI |
InChI=1S/C16H15N3S/c1-2-15-13(9-12(1)16-18-7-8-20-16)14(10-19-15)11-3-5-17-6-4-11/h1-3,7-10,17,19H,4-6H2 |
InChI-Schlüssel |
VBGDVIFQUUEIBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)C4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

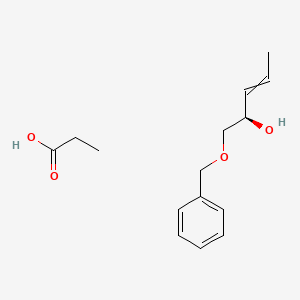
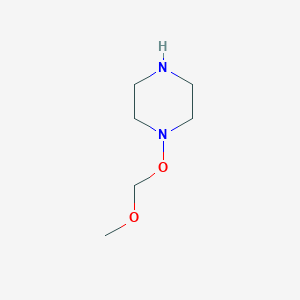
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
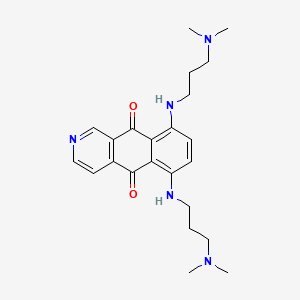
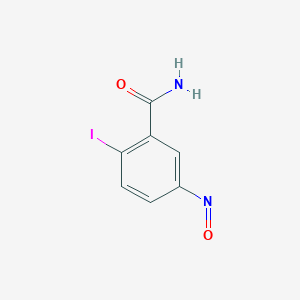
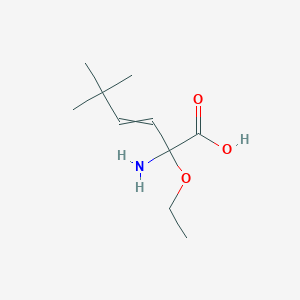
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
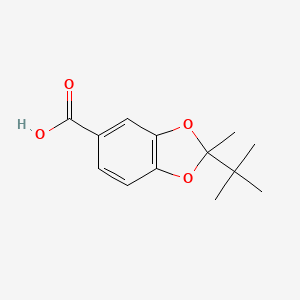

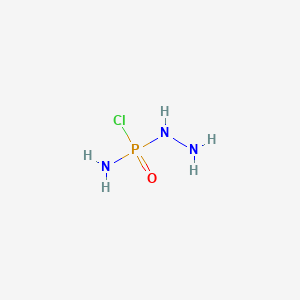
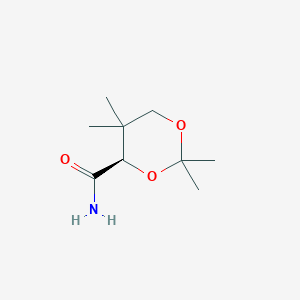
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
